Scaffold-Level Differentiation: N-Phenylpiperazine vs Piperidine at the Pyridazine 6-Position
The target compound possesses a 6-(4-(2-fluorophenyl)piperazin-1-yl) substituent, whereas the most extensively characterized pyridazine-sulfonamide series in the literature bears a 6-(piperidin-1-yl) group [1]. Published SAR data for the piperidine series demonstrate that the 6-position substituent is a critical determinant of microsomal stability and metabolite profile. In rat microsomes, the piperidine moiety of compound 6a underwent extensive oxidative metabolism leading to very little parent remaining, while substitution at this position with other amines could modulate clearance [1]. The N-phenylpiperazine group in the target compound is both sterically larger and electronically distinct, which is predicted to alter metabolic soft spots and CNS penetration compared to the piperidine benchmark. However, no direct head-to-head metabolic stability or potency comparison between the target compound and the piperidine analogs has been published.
| Evidence Dimension | Metabolic stability (rat microsomes) – scaffold comparison |
|---|---|
| Target Compound Data | No experimental data available for this specific compound |
| Comparator Or Baseline | Compound 6a: 6-(piperidin-1-yl) analog; parent almost completely metabolized in rat microsomes, major metabolite from piperidine oxidation [1] |
| Quantified Difference | Not quantifiable – scaffold difference precludes direct extrapolation |
| Conditions | Rat hepatic microsomal incubation with NADPH; metabolite identification by UV and extracted ion chromatograms [1] |
Why This Matters
Procurement of the exact N-phenylpiperazine structure is required to evaluate whether this substitution improves metabolic stability relative to the well-characterized but metabolically labile piperidine series.
- [1] Beshore, D. C., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3576–3581. View Source
